molecular formula C28H16N2O3S B2354553 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 307326-99-4

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2354553
CAS No.: 307326-99-4
M. Wt: 460.51
InChI Key: MZDYGVRCMFUBMF-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that features a unique combination of anthracene, thiophene, and quinoline moieties

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Preparation Methods

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Anthracene Derivative: The starting material, anthracene, is oxidized to form 9,10-dioxoanthracene.

    Coupling with Thiophene: The 9,10-dioxoanthracene is then coupled with a thiophene derivative under specific reaction conditions, often involving a palladium-catalyzed cross-coupling reaction.

    Quinoline Carboxamide Formation: The final step involves the formation of the quinoline-4-carboxamide moiety through a condensation reaction with an appropriate quinoline derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoline or thiophene rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cell death. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide can be compared with other similar compounds, such as:

    N-(9,10-dioxoanthracen-1-yl)-4-oxochromene-2-carboxamide: This compound has a chromene moiety instead of a quinoline moiety, which may alter its electronic and biological properties.

    N-(9,10-dioxoanthracen-1-yl)-5-methylisoxazole-3-carboxamide:

    N-(9,10-dioxoanthracen-1-yl)-2-piperidin-1-ylacetamide: The piperidine ring introduces additional steric and electronic effects.

The uniqueness of this compound lies in its specific combination of anthracene, thiophene, and quinoline moieties, which confer distinct electronic, chemical, and biological properties.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16N2O3S/c31-26-17-8-1-2-9-18(17)27(32)25-19(26)10-5-12-22(25)30-28(33)20-15-23(24-13-6-14-34-24)29-21-11-4-3-7-16(20)21/h1-15H,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDYGVRCMFUBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CS6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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